Bicyclol
Overview
Description
Bicyclol is a novel synthetic antihepatitis drug . It has been shown to protect against liver injury via various pharmacological activities . Bicyclol is under investigation in clinical trial NCT02944552 (The Multi Center, Randomized, Double-blind, Positive Controlled Study of Bicyclol in the Treatment of Acute DILI) . It is a natural product found in Aspergillus flavus and Isatis tinctoria .
Synthesis Analysis
Bicyclol was synthesized as an analogue of the active component schizandrin C from Fructus Schiznadrae, a Chinese herb used in the therapy of viral hepatitis . The synthesis of bicyclol involves the Suzuki-Miyaura coupling as the key step . Two active metabolites of bicyclol have been identified as M2 and M3 .
Molecular Structure Analysis
The molecular formula of Bicyclol is C19H18O9 . The InChI is 1S/C19H18O9/c1-22-11-4-9 (6-20)13 (17-15 (11)25-7-27-17)14-10 (19 (21)24-3)5-12 (23-2)16-18 (14)28-8-26-16/h4-5,20H,6-8H2,1-3H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Bicyclol include a molecular weight of 390.3 g/mol, and a density of 1.4±0.1 g/cm3 . The boiling point is 608.1±55.0 °C at 760 mmHg, and the vapour pressure is 0.0±1.8 mmHg at 25°C .
Scientific Research Applications
1. Therapeutic Potential in Liver Diseases
Bicyclol, derived from the traditional Chinese medicine Schisandra chinensis, shows a wide spectrum of pharmacological properties beneficial for various liver diseases. It has demonstrated anti-viral, anti-inflammatory, immuno-regulatory, anti-oxidative, antisteatotic, anti-fibrotic, antitumor, cell death regulatory effects, and modulation of heat shock proteins. Pharmacokinetic studies indicate bicyclol primarily metabolizes through CYP3A/2E1, with minimal drug interactions when combined with other prescriptions. Chronic toxicity studies reveal no significant toxic effects on biochemical indices or pathological examinations of major organs, suggesting its potential as a candidate for treating acute liver injury, fulminant hepatitis, non-alcoholic fatty liver disease, fibrosis, and hepatocellular carcinoma (Zhao et al., 2020).
2. Protection Against Acute Alcohol-Induced Liver Injury
Bicyclol has shown efficacy in protecting against acute alcohol-induced liver injury in mice. It alleviates elevated serum alanine aminotransferase and hepatic triglyceride levels, attenuates histopathological changes, reduces oxidative stress, and suppresses cytokine expression. These effects are attributed to its ability to reduce oxidative stress and inhibit the activation of Kupffer cells by decreasing plasma endotoxin level and CD14 expression (Zhao et al., 2008).
3. Enhancement of Oral Bioavailability
A Bicyclol-phospholipid complex has been studied to increase its solubility and oral bioavailability. This complex enhances the solubility of bicyclol in water and n-octanol, leading to higher drug concentrations in plasma and liver tissue. The study demonstrates that bicyclol interacts with phospholipids to form a complex, improving its physicochemical properties and increasing absorption and target tissue distribution (Li et al., 2014).
4. Hepatoprotective Effects Against Anti-Tuberculosis Drug-Induced Liver Injury
Bicyclol's anti-oxidative and anti-inflammatory properties make it effective in protecting against anti-tuberculosis drug-induced liver injury in rats. It reduces elevated serum aminotransferases levels, hepatic lipid accumulation, and mitigates histopathological changes. The protective effect is attributed to attenuating oxidative stress, suppressing inflammatory cytokines and CYP2E1 expression, and enhancing mitochondrial function (Liu et al., 2017).
5. Hepatoprotective Mechanism Against CCl4-Induced Liver Injury
Bicyclol displays a significant protective action against experimental liver injury in mice induced by CCl4. The drug inhibits lipid peroxidation, covalent binding of CCl4 to microsomal lipids and proteins, and reduces the generationof trichloromethyl free radicals. These findings suggest that bicyclol's hepatoprotective effects may be due to decreased free radical-induced damage to hepatocytes (Liu et al., 2005).
6. Protective Effect on Acute Hepatic Failure Induced by Lipopolysaccharide and D-Galactosamine
In a study examining acute hepatic failure caused by lipopolysaccharide and D-galactosamine in mice, bicyclol showed significant protection by decreasing elevated aminotransferases and total bilirubin, improving liver pathological injury, lowering mortality, and suppressing inflammatory markers. The potential mechanism is related to its anti-inflammatory action, reducing cytokine release, and suppressing the transcription of CD14 and toll-like receptor 4 (Wang & Li, 2006).
7. Pharmacokinetic Analysis
A study developed a selective, sensitive, and high-throughput liquid chromatography-tandem mass spectrometric method for detecting bicyclol in human plasma, providing insights into its pharmacokinetics and aiding in further understanding its therapeutic potential and safety profile (Liu et al., 2019).
8. Anti-Inflammatory and Antioxidative Effects
Bicyclol's anti-inflammatory and antioxidative effects have been observed in various experimental models. It inhibits oxidative stress and inflammation, activates autophagy, and modulates various signaling pathways, contributing to its protective role against liver injury and other organ damage. The activation of nuclear factor erythroid 2-related factor 2 and modulation of MAPK signaling pathways are involved in these protective effects (Zhao et al., 2020).
9. Effect on Liver Regeneration After Partial Hepatectomy
Bicyclol has shown beneficial effects on liver regenerative capacity after partial hepatectomy in rats. It increases regeneration rate, mitotic index, and proliferation index, and improves antioxidative status. These findings suggest that bicyclol could be beneficial in conditions requiring enhanced liver regeneration (Yao et al., 2009).
10. Cardioprotective Effects
Apart from its hepatoprotective properties, bicyclol has also demonstrated cardioprotective effects in isolated rat ventricular myocytes subjected to anoxia and reoxygenation. It reduces cell death, inhibits reactive oxygen species generation, and prevents depolarization of mitochondrial membrane, indicating its potential in protecting against myocardial ischemia and reperfusion (Cui et al., 2009).
Safety And Hazards
Bicyclol has been found to be safe for treating idiosyncratic acute drug-induced liver injury (DILI) . The ALT normalization rate in the Bicyclol group was significantly higher than that in the control group . There were no differences in the proportion of renal function impairment or blood abnormalities between the two groups .
properties
IUPAC Name |
methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O9/c1-22-11-4-9(6-20)13(17-15(11)25-7-27-17)14-10(19(21)24-3)5-12(23-2)16-18(14)28-8-26-16/h4-5,20H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMTXZACPVCDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152026 | |
Record name | Bicyclol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclol | |
CAS RN |
118159-48-1 | |
Record name | Bicyclol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118159481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bicyclol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BICYCLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734122TH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.